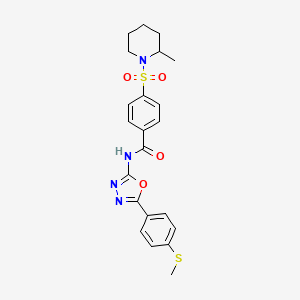

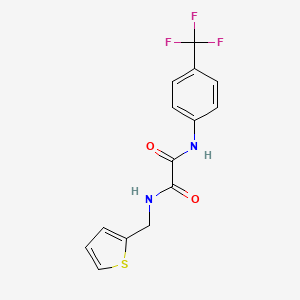

![molecular formula C18H15N5S B2491149 6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868968-02-9](/img/structure/B2491149.png)

6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, starting from basic heterocyclic precursors to achieve the desired complex structures. For example, a similar compound was synthesized through a multi-step reaction, starting with treating specific acetic acid derivatives with hydrazinylpyridazine in dry conditions, followed by heating with chloroamine to furnish the desired compound. The structure was elucidated using spectroscopic techniques like IR, NMR, and LC-MS, and confirmed through XRD technique (Sallam et al., 2021).

Molecular Structure Analysis

Molecular structure analysis, including Density Functional Theory (DFT) calculations and Hirshfeld surface studies, helps understand the theoretical and experimental harmony of these compounds. These analyses reveal the compound's crystallization system, HOMO-LUMO energy gap, and various intermolecular interactions, providing insights into its chemical behavior and potential reactivity (Sallam et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are often studied through their ability to undergo specific reactions. For instance, cyclocondensation reactions with hydroxylamine or hydrazine lead to the formation of novel compounds, demonstrating the versatile reactivity of the triazolo-pyridazine framework (Desenko et al., 1998).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Compounds within the [1,2,4]triazolo[4,3-b]pyridazine class have been synthesized and characterized for their structural and electronic properties. For instance, studies have synthesized pyridazine derivatives demonstrating significant biological activities such as anti-tumor and anti-inflammatory effects. These compounds were characterized using NMR, IR, and mass spectral studies, and their structures were confirmed by single crystal X-ray diffraction techniques. Density functional theory (DFT) calculations were employed to compare theoretical and experimental results, providing insights into their electronic properties and molecular interactions (Sallam et al., 2021).

Biological Activities

Research on compounds related to the [1,2,4]triazolo[4,3-b]pyridazine class has uncovered various biological activities that highlight their potential in medicinal chemistry. This includes studies on their antihistaminic activity, anti-diabetic effects via Dipeptidyl peptidase-4 (DPP-4) inhibition, and antimicrobial properties. For example, compounds synthesized from this class have shown potent antihistaminic activity alongside inhibitory effects on eosinophil infiltration, indicating their potential as therapeutic agents for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003). Additionally, some derivatives have demonstrated significant anti-diabetic properties through the inhibition of DPP-4, suggesting their use in developing new anti-diabetic medications (Bindu et al., 2019).

Antimicrobial Effects

The antimicrobial properties of compounds in this class have been explored, with some derivatives exhibiting pronounced activities against bacterial and fungal strains. This highlights their potential application in developing new antimicrobial agents to address the growing concern of antibiotic resistance (Holla et al., 2006).

Wirkmechanismus

Target of Action

Similar compounds with a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold have been reported to inhibitPARP-1 and EGFR . These targets play crucial roles in DNA repair and cell proliferation, respectively .

Mode of Action

They do this by upregulating genes associated with apoptosis, such as P53 , Bax , caspase-3 , caspase-8 , and caspase-9 , while downregulating the Bcl2 gene, which is associated with cell survival .

Biochemical Pathways

The compound likely affects the DNA repair pathways and cell proliferation pathways due to its inhibition of PARP-1 and EGFR . The downstream effects of this could include the induction of apoptosis and the inhibition of cell proliferation .

Pharmacokinetics

The pharmacokinetics of similar compounds are often studied using in silico methods .

Result of Action

The result of the compound’s action is likely the induction of apoptosis in cancer cells and the inhibition of cell proliferation . This is due to the upregulation of apoptosis-associated genes and the downregulation of the Bcl2 gene .

Eigenschaften

IUPAC Name |

6-[(4-methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5S/c1-13-5-7-14(8-6-13)12-24-17-10-9-16-20-21-18(23(16)22-17)15-4-2-3-11-19-15/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRPEIYGTCHDEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601322243 | |

| Record name | 6-[(4-methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816315 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

868968-02-9 | |

| Record name | 6-[(4-methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

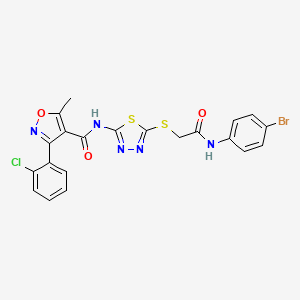

![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2491070.png)

![Tert-butyl 2-((2-(imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2491071.png)

![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2491072.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethanesulfonamide](/img/structure/B2491074.png)

![N-(2,4-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2491083.png)

![5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2491084.png)

![2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2491085.png)

![ethyl 2-(5-methylisoxazole-3-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2491088.png)

![3-(4-methoxyphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2491089.png)